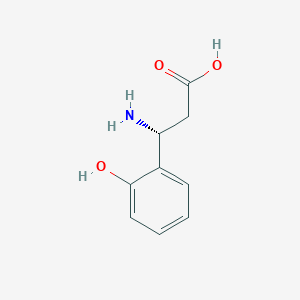

(R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid

Descripción general

Descripción

®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Mecanismo De Acción

Target of Action

Similar compounds such as 3-phenylpropionic acid have been shown to interact with the gut microbiota , suggesting that ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid may also interact with microbial species in the gut.

Mode of Action

It’s plausible that it interacts with its targets, potentially the gut microbiota, leading to changes in microbial composition or function .

Biochemical Pathways

Related compounds like 3-phenylpropionic acid have been shown to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (ahr) signaling pathway .

Result of Action

Related compounds like 3-phenylpropionic acid have been shown to enhance intestinal epithelial barrier function , suggesting that ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid. For instance, the composition of the gut microbiota, which could be a target of the compound, can be influenced by diet, lifestyle, and other environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis process. For example, the compound can be synthesized through the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process typically requires precise control of reaction conditions, including temperature, pressure, and pH, to achieve high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

®-3-Amino-3-(2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-amino-3-(2-oxophenyl)propanoic acid.

Reduction: Formation of 3-amino-3-(2-hydroxyphenyl)propylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a substrate for various enzymes, providing insights into enzyme specificity and mechanism of action .

Medicine

In medicine, ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific receptors or enzymes involved in disease processes .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its chiral nature makes it valuable in the production of enantiomerically pure substances .

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Hydroxyphenyl)propionic acid: Similar structure but lacks the amino group.

3-(4-Hydroxyphenyl)propionic acid: Hydroxyl group is in the para position instead of the ortho position.

3-(2-Methoxyphenyl)propionic acid: Contains a methoxy group instead of a hydroxyl group

Uniqueness

®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is unique due to the presence of both an amino and a hydroxyl group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Actividad Biológica

(R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid, also known as 3-Amino-3-(4-hydroxyphenyl)propanoic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various multidrug-resistant pathogens. The compounds were evaluated against the ESKAPE group pathogens, which are notorious for their resistance to multiple antibiotics.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.5 mg/mL |

| 2 | Escherichia coli | 0.25 mg/mL |

| 3 | Candida auris | 0.1 mg/mL |

| 4 | Pseudomonas aeruginosa | 0.75 mg/mL |

These derivatives exhibited significant antibacterial and antifungal properties, demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida auris, which is known for its drug-resistant profiles .

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines, including A549 (non-small cell lung cancer). The results indicated that certain derivatives could reduce cell viability significantly while exhibiting lower cytotoxicity towards non-cancerous cells.

Table 2: Cytotoxicity of this compound Derivatives on A549 Cells

| Compound | Cell Viability (%) at 50 µM | IC₅₀ (µM) |

|---|---|---|

| 1 | 45 | 25 |

| 2 | 60 | 30 |

| 3 | 30 | 15 |

| 4 | 55 | 28 |

Compound 1 showed the most promising results with an IC₅₀ value of 25 µM, indicating potent anticancer activity .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated significant antioxidant activity. The DPPH radical scavenging assay was employed to assess its ability to neutralize free radicals.

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| 1 | 85 |

| 2 | 70 |

| 3 | 90 |

| 4 | 75 |

The results indicate that these compounds can effectively scavenge free radicals, with compound 3 exhibiting the highest scavenging activity at 90% .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives significantly inhibited the growth of drug-resistant strains, suggesting their potential as new therapeutic agents against infections caused by resistant microbes .

- Cytotoxicity in Cancer Models : Research indicated that certain compounds not only reduced the viability of cancer cells but also inhibited their migration, showcasing their potential in cancer treatment strategies .

- Antioxidant Mechanisms : The antioxidant properties were linked to structural features within the compounds, emphasizing the importance of specific substituents in enhancing their efficacy as scavengers of reactive oxygen species .

Propiedades

IUPAC Name |

(3R)-3-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUFWTKVAWBABX-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.